molecular formula C12H15NO2 B12538479 2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol CAS No. 730918-59-9

2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol

Cat. No.: B12538479
CAS No.: 730918-59-9
M. Wt: 205.25 g/mol
InChI Key: SMQNEFRMAZRXLX-UHFFFAOYSA-N
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Description

2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2. It is a derivative of isoindole, characterized by a hexahydro structure and hydroxyl groups at the 6th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzene derivative, the compound can be synthesized through a series of hydrogenation and hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and selective hydroxylation are employed, often using specialized catalysts and reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

730918-59-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole-6,7-diol

InChI

InChI=1S/C12H15NO2/c14-11-4-3-8-9(12(11)15)2-1-7-5-13-6-10(7)8/h3-4,7,10,13-15H,1-2,5-6H2

InChI Key

SMQNEFRMAZRXLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2O)O)C3C1CNC3

Origin of Product

United States

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